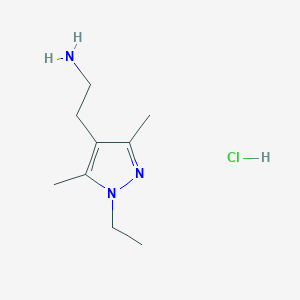

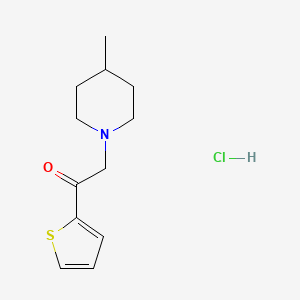

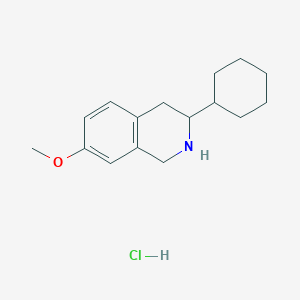

![molecular formula C13H15N3O2 B1431777 (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol CAS No. 1423040-64-5](/img/structure/B1431777.png)

(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol

説明

“(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol” is a chemical compound with the molecular formula C13H15N3O2 . It has been used in research and has been found in the crystal structure of the catalytic domain of human JARID1B .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.28 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not specified .

科学的研究の応用

Optoelectronic Properties of Oxadiazole Derivatives

Oxadiazole derivatives, including those with pyrrole and phenyl groups, have been modeled to study their optoelectronic properties. These compounds show potential in light harvesting applications due to their ability to absorb in the visible region and exhibit high light harvesting efficiency. This suggests their utility in optoelectronic devices and solar energy conversion technologies (Joshi & Ramachandran, 2017).

Anticancer Applications

The structure-activity relationship of certain oxadiazole derivatives has been explored for their potential as apoptosis inducers and anticancer agents. Compounds with specific structural features have shown activity against breast and colorectal cancer cell lines, highlighting the therapeutic potential of oxadiazole derivatives in cancer treatment (Zhang et al., 2005).

Organic Light-Emitting Diodes (OLEDs)

Oxadiazole derivatives have been synthesized and utilized as electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent OLEDs. Their application resulted in devices with reduced driving voltages, high efficiency, and excellent external quantum efficiencies, demonstrating their significance in the development of efficient OLEDs (Shih et al., 2015).

Antiviral Activity

Research on oxadiazole derivatives has also included the study of their antiviral activities. For instance, a novel oxadiazole compound was identified as a potent, orally bioavailable inhibitor of human rhinovirus 3C protease, showcasing a potential route for the development of antiviral therapies against picornaviruses (Patick et al., 2005).

Safety And Hazards

特性

IUPAC Name |

(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-11-6-7-16(8-11)9-12-14-13(15-18-12)10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHRNVUXCKTULP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=NC(=NO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC2=NC(=NO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research tell us about how (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol interacts with JARID1B?

A1: The research paper you cited ["Crystal structure of the catalytic domain of human JARID1B in complex with 3D fragment (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol (N10057a) (ligand modelled based on PANDDA event map, SGC - Diamond I04-1 fragment screening)"] [] investigates the crystal structure of (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol bound to the catalytic domain of human JARID1B. This information is derived from a fragment screening study conducted by the Structural Genomics Consortium (SGC) at the Diamond Light Source (Diamond I04-1 beamline). The study utilized X-ray crystallography and data analysis tools like PANDDA to understand how this specific fragment binds to JARID1B. This provides valuable insights into the potential binding interactions and could guide further research into developing more potent and selective inhibitors of JARID1B for therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

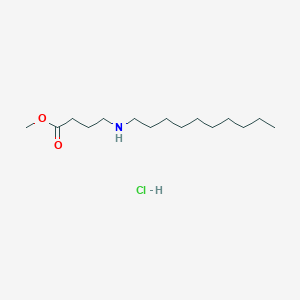

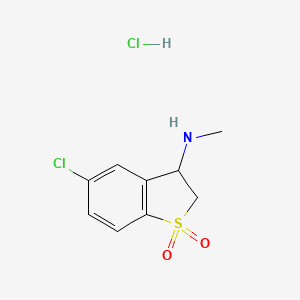

![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B1431702.png)

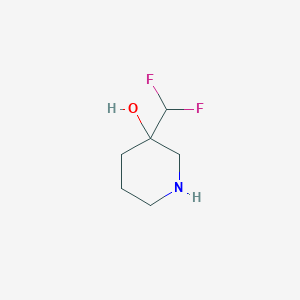

![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431709.png)

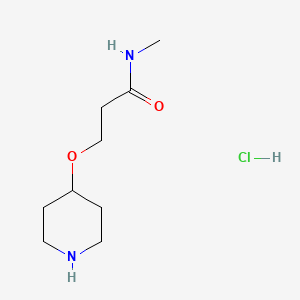

![Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1431716.png)